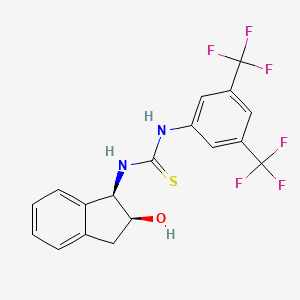

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea

Overview

Description

3,5-Bis (trifluoromethyl)aniline is a chemical compound with the linear formula (CF3)2C6H3NH2 . It has a molecular weight of 229.12 .

Synthesis Analysis

3,5-Bis (trifluoromethyl)aniline has been used in the synthesis of various compounds such as N - [2-hydroxy-1-naphthylidene]-3, 5- bis (trifluoromethyl)aniline (Schiff’s base), 5,7- bis (trifluoromethyl)aniline, and N -1-phenylethyl-3,5- bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .Molecular Structure Analysis

The SMILES string for this compound is Nc1cc (cc (c1)C (F) (F)F)C (F) (F)F .Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of N,N′ - bis [3,5- bis (tri-fluoromethyl)phenyl]thiourea, an organocatalyst .Physical And Chemical Properties Analysis

3,5-Bis (trifluoromethyl)aniline is a liquid at room temperature with a density of 1.467 g/mL at 25 °C. It has a refractive index of 1.434 and boils at 85 °C/15 mmHg .Scientific Research Applications

Gel Polymer Electrolytes for Dye-Sensitized Solar Cells

Thiourea derivatives have been synthesized and utilized as novel additives in the fabrication of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). These derivatives, when doped with cobalt redox electrolytes, exhibit significant improvements in solar to electric conversion efficiencies. For instance, a particular derivative demonstrated an outstanding efficiency under sunlight irradiation, attributing to its influence on the Fermi level of TiO2 and enhancing the performance of DSSCs (Karthika et al., 2019).

Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis has been shown to play a pivotal role due to its involvement in binding events with Lewis-basic sites. This functionality has implications for catalyst design, especially in enhancing the catalytic activity of thiourea-based catalysts (Lippert et al., 2012).

Synthesis of Aryl Thioureas for C–C Bond Forming Reactions

Research has highlighted the synthesis of 1,3-diaryl thioureas as efficient catalysts for acid-activated carbonyl compounds in forming symmetrical trisubstituted methanes. These catalysts offer a simpler and safer alternative to existing methods, facilitating quicker reactions and excellent yields (Gogoi et al., 2022).

Antibacterial Activity

A specific quinoline thiourea derivative exhibited potent bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, including MRSA, comparable to vancomycin. Its structure-activity relationship study revealed several critical features essential for antibacterial efficacy, marking it as a potential candidate for new antibiotic development (Dolan et al., 2016).

Photophysical Properties for Photodynamic Therapy

Zinc(II) and indium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups have been synthesized and studied for their aggregation, photochemical, and photophysical properties. These compounds, especially the indium(III) variant, displayed promising characteristics as photosensitizers, potentially useful in photodynamic therapy applications (Ahmetali et al., 2019).

Safety And Hazards

properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6N2OS/c19-17(20,21)10-6-11(18(22,23)24)8-12(7-10)25-16(28)26-15-13-4-2-1-3-9(13)5-14(15)27/h1-4,6-8,14-15,27H,5H2,(H2,25,26,28)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSUBFXIXQAEHC-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469325 | |

| Record name | MolPort-035-676-695 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea | |

CAS RN |

871828-95-4 | |

| Record name | MolPort-035-676-695 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

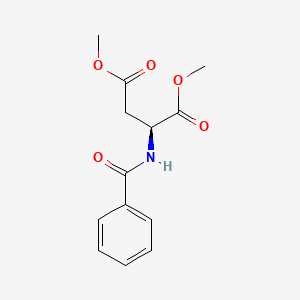

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)